molecular formula C9H10F3NO3 B15220799 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol

1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B15220799
M. Wt: 237.18 g/mol
InChI Key: AORIREZLBHWZKZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a trifluoroethanol group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dimethoxypyridine with trifluoroethanol under specific conditions. One common method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups and the trifluoroethanol group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of its trifluoroethanol and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

1-(2,6-dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H10F3NO3/c1-15-6-4-3-5(8(13-6)16-2)7(14)9(10,11)12/h3-4,7,14H,1-2H3

InChI Key

AORIREZLBHWZKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(C(F)(F)F)O)OC

Origin of Product

United States

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